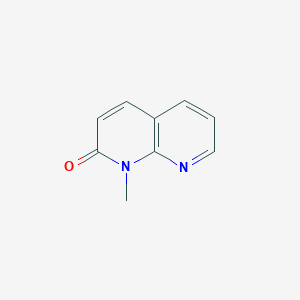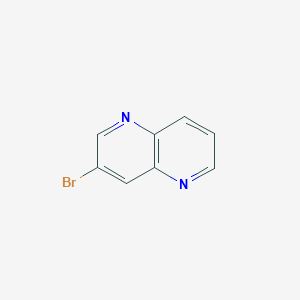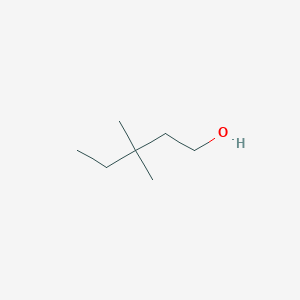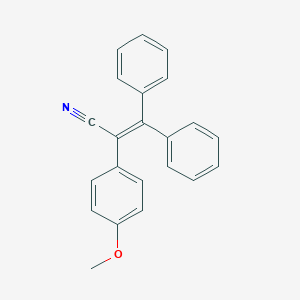
ACRYLONITRILE, 2-(p-METHOXYPHENYL)-3,3-DIPHENYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acrylonitrile, 2-(p-methoxyphenyl)-3,3-diphenyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MADAM-11 and has been used in various fields of study, including biochemistry, pharmacology, and toxicology. In
科学研究应用
MADAM-11 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. MADAM-11 has been used in studies investigating the role of sigma-1 receptors in cancer, neurodegenerative diseases, and psychiatric disorders.
作用机制
MADAM-11 acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is widely distributed in various tissues. The sigma-1 receptor has been shown to modulate various ion channels and receptors, including the NMDA receptor, which is involved in learning and memory. Activation of the sigma-1 receptor by MADAM-11 has been shown to induce calcium release from the endoplasmic reticulum and modulate intracellular signaling pathways.
生化和生理效应
MADAM-11 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. MADAM-11 has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. Additionally, MADAM-11 has been shown to modulate the immune response and reduce inflammation.
实验室实验的优点和局限性
MADAM-11 has several advantages for use in lab experiments. It has high affinity and selectivity for the sigma-1 receptor, making it a suitable ligand for studying the receptor's function. Additionally, MADAM-11 has been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo studies. However, one limitation of MADAM-11 is its limited solubility in aqueous solutions, which may affect its bioavailability in certain experimental setups.
未来方向
There are several future directions for research on MADAM-11. One area of interest is the role of sigma-1 receptors in psychiatric disorders, such as depression and anxiety. MADAM-11 may be a useful tool for investigating the involvement of sigma-1 receptors in these disorders. Additionally, MADAM-11 may have potential applications in drug discovery, as it has been shown to have anticancer and neuroprotective effects. Further research is needed to explore the full potential of MADAM-11 in these areas.
Conclusion:
In conclusion, MADAM-11 is a chemical compound that has been extensively studied for its potential applications in scientific research. It has high affinity and selectivity for the sigma-1 receptor and has been shown to have various biochemical and physiological effects. MADAM-11 has several advantages for use in lab experiments, including low toxicity and high selectivity. Future research on MADAM-11 may have important implications for understanding the role of sigma-1 receptors in various diseases and for developing new therapies.
合成方法
MADAM-11 can be synthesized through a multistep process that involves the reaction of 2-(p-methoxyphenyl)acetonitrile with benzophenone in the presence of a base. The resulting product is then treated with a reducing agent to produce MADAM-11. The synthesis of MADAM-11 has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
属性
CAS 编号 |
16143-89-8 |
|---|---|
产品名称 |
ACRYLONITRILE, 2-(p-METHOXYPHENYL)-3,3-DIPHENYL- |
分子式 |
C22H17NO |
分子量 |
311.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-3,3-diphenylprop-2-enenitrile |
InChI |
InChI=1S/C22H17NO/c1-24-20-14-12-17(13-15-20)21(16-23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 |
InChI 键 |
KPCGDUZWYDQIFG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
规范 SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
其他 CAS 编号 |
16143-89-8 |
同义词 |
2-(p-Methoxyphenyl)-3,3-diphenylacrylonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





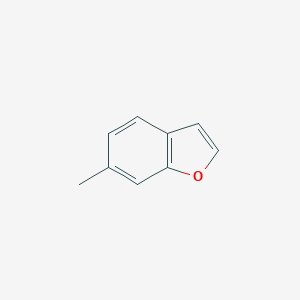
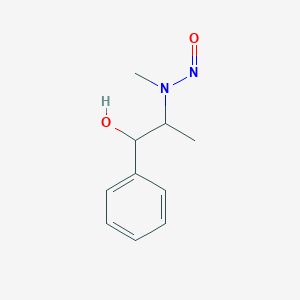
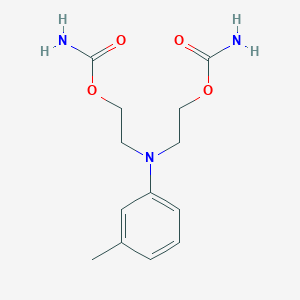
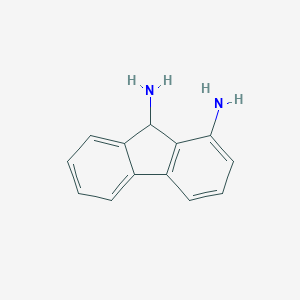
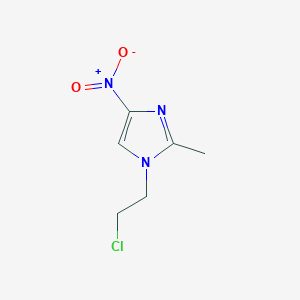
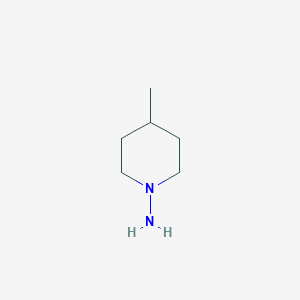
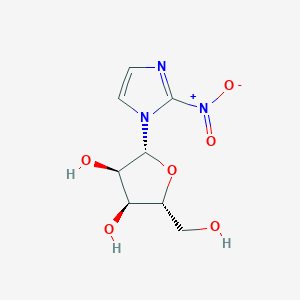
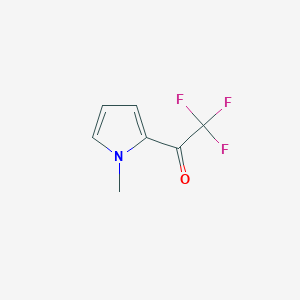
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
